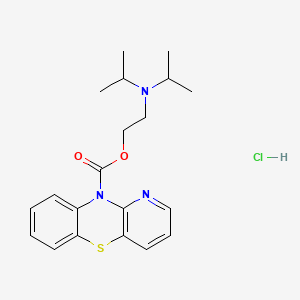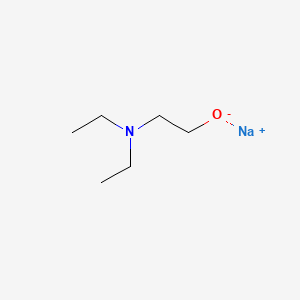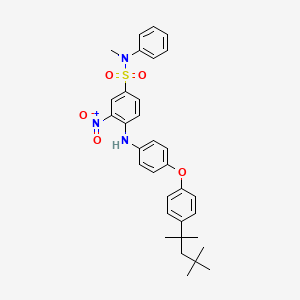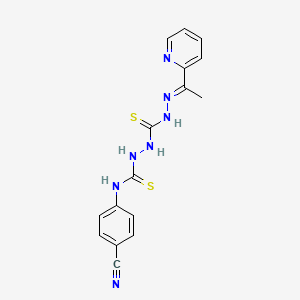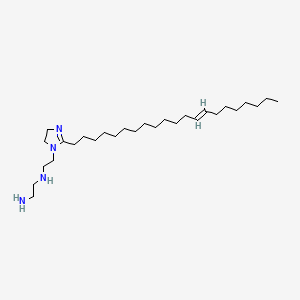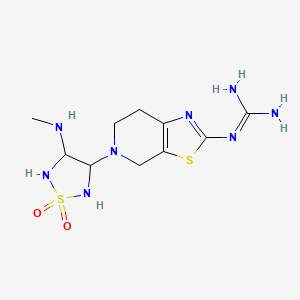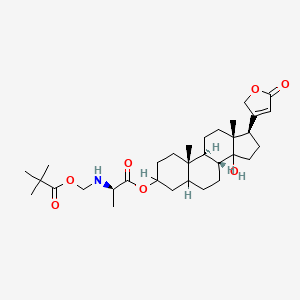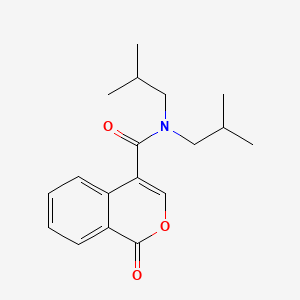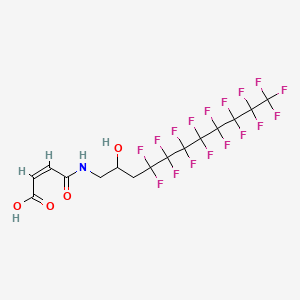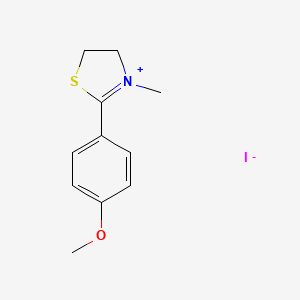
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with trifluorophenyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- typically involves multi-step reactions. One common method is the cyclocondensation of appropriate precursors. For instance, the reaction of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with aryl aldehydes and urea under Biginelli conditions can yield the desired pyrimidinone derivatives . The reaction is usually carried out in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidinones, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluorophenyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Pyrimidinone, 2,6-diphenyl-: Lacks the trifluorophenyl group, resulting in different chemical properties and biological activities.
4(3H)-Pyrimidinone, 3-(4-trifluorophenyl)-2,6-diphenyl-: Similar structure but with the trifluorophenyl group in a different position, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Numéro CAS |
89069-77-2 |
|---|---|
Formule moléculaire |
C22H15FN2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15FN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H |
Clé InChI |
QEWRJTQBCMOIEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


